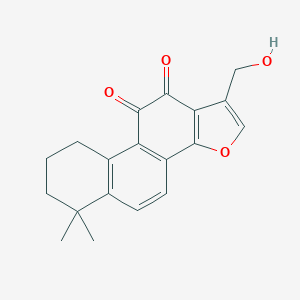

Przewaquinone A

Descripción

Significance of Natural Products in Chemical Biology and Drug Discovery Research

Natural products have historically been a cornerstone of drug discovery, with a significant percentage of all medicines being either natural products or their derivatives. wikipedia.org These compounds, sourced from plants, fungi, bacteria, and marine organisms, exhibit immense structural and chemical diversity, often possessing complex three-dimensional architectures that are challenging to replicate through synthetic chemistry alone. wikipedia.org This inherent diversity provides a rich pool of novel chemical scaffolds for drug development. nih.gov

The value of natural products in pharmaceutical research is multifaceted. They often possess inherent biological activity, having evolved over millennia to interact with biological systems. nih.gov This evolutionary pre-validation makes them promising candidates for therapeutic applications. Furthermore, many natural products have a long history of use in traditional medicine, offering a foundation of empirical knowledge that can guide modern scientific investigation. nih.gov From the pain-relieving properties of morphine from the opium poppy to the anticancer effects of paclitaxel (B517696) from the Pacific yew, the contributions of natural products to human health are undeniable. nih.gov

Historical Context of Przewaquinone A Discovery

This compound is a diterpene quinone that was first isolated from the root of Salvia przewalskii Maxim. var. mandarinorum (Diels) Stib. nih.gov The initial discovery and characterization of this compound, along with its sister compounds Przewaquinone B, C, D, E, and F, were first reported in a 1984 publication. nih.gov

The plant from which this compound is derived, Salvia przewalskii, commonly known as Ganzi sage, is a herbaceous perennial native to several provinces in China, including Gansu, Hubei, Sichuan, Xizang, and Yunnan. wikipedia.org It typically grows in habitats such as stream banks and forest edges. wikipedia.org The plant itself was named in 1881 by the Russian botanist Carl Maximowicz in honor of Nikolai Przhevalsky, a Russian explorer who made significant contributions to the botanical knowledge of China. wikipedia.org Salvia przewalskii has a history of use in traditional Chinese medicine for various ailments, which likely prompted scientific investigation into its chemical constituents. wikipedia.orgnih.gov

Overview of Research Trajectories for this compound

Following its discovery, research into this compound has primarily focused on its potential biological activities, drawing from the broader understanding of quinones as a class of compounds with diverse pharmacological properties. The main research trajectories include investigations into its neuroprotective effects and potential as an anticancer agent.

One significant area of research has been the exploration of this compound's neuroprotective capabilities. Quinone compounds, in general, are known to play roles in cellular respiration and can exhibit both protective and damaging effects on neurons. nih.gov Research has shown that certain quinones can offer neuroprotection, which has led to the investigation of this compound in this context. nih.gov A notable study focused on creating and evaluating PEGylated amino acid conjugates of this compound. This chemical modification aimed to improve the compound's physicochemical properties, such as water solubility. The study found that these conjugates demonstrated a protective effect in a rat model of brain ischemia-reperfusion, suggesting a potential therapeutic application for this natural product in cerebrovascular diseases.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(hydroxymethyl)-6,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O4/c1-19(2)7-3-4-11-13(19)6-5-12-15(11)17(22)16(21)14-10(8-20)9-23-18(12)14/h5-6,9,20H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEHVTERMWMYLCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2=C1C=CC3=C2C(=O)C(=O)C4=C3OC=C4CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101345818 | |

| Record name | 1-(Hydroxymethyl)-6,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101345818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76843-23-7 | |

| Record name | 1-(Hydroxymethyl)-6,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101345818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation and Structural Elucidation of Przewaquinone a

Botanical Source and Habitat of Salvia przewalskii

Salvia przewalskii, also known as Ganzi sage, is a herbaceous perennial plant belonging to the Lamiaceae family. plantiary.comacgpubs.org This species is native to the mountainous regions of Central Asia, with its natural range extending from Nepal to Central China. kew.org It is typically found growing in the Chinese provinces of Gansu, Hubei, Sichuan, Xizang, and Yunnan. wikipedia.orgmiddletonnurseries.co.uk The plant thrives in specific habitats, including along stream banks, forest edges, among shrubs, and on granitic hillsides. wikipedia.orgmindat.org Salvia przewalskii was first described and named in 1881 by the Russian botanist Carl Maximowicz. wikipedia.org The roots and rhizomes of S. przewalskii are particularly noted for their medicinal properties and have been used in traditional Chinese medicine. acgpubs.orgasianpubs.org

Extraction Methodologies from Plant Matrix

The isolation of Przewaquinone A from Salvia przewalskii typically begins with the extraction of compounds from the plant matrix, primarily the roots and rhizomes. acgpubs.orgasianpubs.org Various solvents and methods can be employed for this initial extraction. For instance, a 50% ethanol (B145695) aqueous solution has been used to percolate dried and chopped roots and rhizomes at room temperature. acgpubs.orgasianpubs.org Another study mentions the use of ethyl acetate (B1210297) as an extractant under reflux for extracting tanshinones, which include compounds like this compound, from Salvia miltiorrhiza, a related species also containing this compound. tandfonline.combocsci.comnih.gov Acetone extract from S. przewalskii has also been utilized in activity-oriented separation studies. asianpubs.org

Chromatographic Separation Techniques

Following the initial extraction, a range of chromatographic techniques are employed to separate and purify this compound from the complex mixture of compounds present in the plant extract. These techniques leverage the differences in chemical properties of the compounds, such as polarity and solubility, to achieve separation.

Silica (B1680970) Gel Column Chromatography

Silica gel column chromatography is a widely used technique for the initial fractionation and purification of compounds from plant extracts. nih.govnih.govelectronicsandbooks.com Silica gel acts as a stationary phase, and compounds are separated based on their differential adsorption to the silica gel and elution by a mobile phase. teledynelabs.com This method is often employed in the early stages of isolation to reduce the complexity of the extract before more advanced techniques are applied. nih.govnih.govkanto.co.jp Studies on the chemical constituents of Salvia przewalskii have utilized silica gel column chromatography as a primary method for isolating various compounds, including this compound. nih.govnih.gov The choice of solvent system for elution is crucial for effective separation on silica gel columns. rochester.edu

High-Performance Liquid Chromatography (HPLC) Purification

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for both analytical and preparative separation and purification of compounds. gilson.comyoutube.comrotachrom.com HPLC utilizes a high-pressure pump to force a liquid mobile phase through a column packed with a stationary phase of small particle size, leading to high resolution and efficiency. youtube.com It is frequently used in the purification of natural products, including those from Salvia species. rotachrom.comresearchgate.net HPLC analysis has been used to determine the purity of isolated this compound. tandfonline.com Preparative HPLC can be used to obtain purified compounds from complex mixtures. gilson.comresearchgate.net

High-Speed Counter-Current Chromatography (HSCCC)

High-Speed Counter-Current Chromatography (HSCCC) is a support-free liquid-liquid partition chromatography technique that eliminates irreversible adsorption of the sample onto a solid support, often resulting in higher recovery rates compared to traditional solid-liquid chromatography. tandfonline.comsci-hub.se HSCCC has been demonstrated as a very useful tool for the preparative separation of this compound, yielding highly pure samples at a high recovery rate. tandfonline.com The technique utilizes a two-phase solvent system, and the separation is based on the partition coefficients of the analytes between the two immiscible phases. tandfonline.comtautobiotech.com For the purification of this compound from Salvia miltiorrhiza extract, a solvent system composed of carbon tetrachloride–methanol–water–n-hexane (3:3:2:1, v/v/v/v) has been successfully employed in HSCCC, yielding this compound with high purity and recovery. tandfonline.com

| Solvent System | Volume Ratio (v/v/v/v) | Stationary Phase | Mobile Phase | This compound Purity | This compound Recovery | Reference |

| Carbon tetrachloride–methanol–water–n-hexane | 3:3:2:1 | Upper | Lower | ~98% | ~93.7% | tandfonline.com |

Liquid Chromatography

Liquid chromatography (LC) is a broad term encompassing various techniques used to separate mixtures in solution based on their differential partitioning between a mobile liquid phase and a stationary phase. elgalabwater.com HPLC and Ion Chromatography (IC) are common LC methods. elgalabwater.com LC, often coupled with mass spectrometry (LC-MS), is a powerful tool for the analysis of complex mixtures, enabling the identification and quantification of compounds. elgalabwater.comnih.gov A method based on liquid chromatography/tandem mass spectrometry (LC/MS/MS) has been developed for the simultaneous determination of tanshinone IIA and its metabolites, including this compound, in biological samples. nih.govnih.gov This indicates the application of LC in the analysis and characterization of this compound, beyond just isolation and purification.

Spectroscopic and Spectrometric Approaches for Structural Elucidation

Spectroscopic and spectrometric methods are indispensable tools in the structural elucidation of natural products like this compound. These techniques provide detailed information about the compound's functional groups, connectivity, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D NMR (¹H, ¹³C)

1D NMR Data (Illustrative - based on common applications, specific data for this compound not extensively available in snippets)

| NMR Type | Information Provided |

| ¹H NMR | Chemical shifts, integration, multiplicity, coupling constants |

| ¹³C NMR | Chemical shifts |

2D NMR (COSY, HMQC, HMBC, NOESY)

Two-dimensional NMR techniques provide correlation maps between different nuclei, offering deeper insights into molecular connectivity and spatial arrangement researchgate.netnih.govwikipedia.org.

COSY (COrrelation SpectroscopY): ¹H-¹H COSY experiments reveal correlations between protons that are coupled to each other, typically through two or three bonds princeton.edusdsu.eduemerypharma.com. This helps in establishing proton networks within the molecule.

HMQC (Heteronuclear Multiple Quantum Correlation) / HSQC (Heteronuclear Single Quantum Correlation): These experiments show correlations between protons and the carbons to which they are directly attached (one-bond correlations) princeton.edusdsu.eduemerypharma.commdpi.com. This is vital for assigning carbon signals based on known proton assignments.

NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY experiments provide information about the spatial proximity of protons, regardless of whether they are directly bonded princeton.edu. This is particularly useful for determining the relative stereochemistry of a molecule.

2D NMR Techniques and Their Correlations

| 2D NMR Experiment | Atoms Correlated | Information Gained |

| COSY | ¹H - ¹H | Through-bond coupling (2-3 bonds) |

| HMQC/HSQC | ¹H - ¹³C | One-bond connectivity |

| HMBC | ¹H - ¹³C | Long-range connectivity (2-4 bonds) |

| NOESY | ¹H - ¹H | Through-space proximity |

NMR Spectroscopy for Purity Assessment

NMR spectroscopy can also be employed for assessing the purity of a compound like this compound researchgate.net. Quantitative ¹H NMR (qHNMR) is a method that can determine the purity of a substance by comparing the integrals of its characteristic signals to those of a known internal standard acs.org. This provides a weight-based percentage purity, which is important for characterizing isolated compounds acs.org. The method relies on accurate weighing of the sample and standard, and careful integration of well-resolved signals acs.org.

Mass Spectrometry (MS)

Different ionization techniques can be used in MS, including Electron Ionization (EI), Fast Atom Bombardment (FAB), and Electrospray Ionization (ESI) researchgate.netelectronicsandbooks.comresearchgate.net. These techniques vary in the amount of energy imparted to the molecule during ionization, influencing the degree of fragmentation observed acdlabs.comlibretexts.org.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a common ionization technique used in MS acdlabs.comlibretexts.orgnist.gov. In EI-MS, molecules are bombarded with high-energy electrons, causing ionization and often significant fragmentation acdlabs.comlibretexts.org. The resulting mass spectrum shows a molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, although this peak can sometimes be small or absent due to extensive fragmentation acdlabs.comlibretexts.orgmiamioh.edu. The fragmentation pattern observed in the EI-MS spectrum provides valuable structural information, as molecules tend to break apart in predictable ways based on their functional groups and connectivity acdlabs.commiamioh.edu. Analysis of the fragment ions can help in piecing together the structure of the molecule labrulez.com. For a related compound, neo-przewaquinone A, an EI-MS peak at m/z 278, identified as [M+/2], has been reported electronicsandbooks.com.

Mass Spectrometry Data (Illustrative - based on common applications)

| Technique | Ionization Type | Information Provided | Key Feature |

| MS | Various | Molecular weight, fragmentation pattern | Molecular ion peak (M⁺), fragment ions |

| EI-MS | Hard Ionization | Molecular weight, fragmentation pattern | Characteristic fragmentation pattern, M⁺ peak (may be small) |

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) has been utilized in the structural elucidation and identification of this compound. nih.govresearchgate.netresearchgate.net FAB-MS is a soft ionization technique often used for analyzing polar or thermally labile compounds, providing information about the molecular weight of the analyte. Studies on the chemical constituents of Salvia przewalskii have reported the use of FAB-MS as part of the spectral analysis to elucidate the structures of isolated compounds, including this compound. nih.govresearchgate.net FAB-MS was also used for the identification of this compound purified from Salvia miltiorrhiza. researchgate.net

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS)

While High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is not explicitly mentioned in all contexts for this compound within the provided snippets, Electrospray Ionization Mass Spectrometry (ESI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI have been applied. nih.govmdpi.com PubChem lists LC-MS data for this compound with ESI in positive mode, showing a precursor ion at m/z 311 ([M+H]+). nih.gov High-resolution mass spectrometry techniques, such as HR-ESIMS, are crucial for accurately determining the molecular weight and elemental composition of a compound. The molecular formula of this compound is reported as C₁₉H₁₈O₄, with a monoisotopic mass of 310.12050905 Da, data typically obtained through high-resolution mass analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound is available in databases like NIST, as indicated in PubChem. nih.gov GC-MS is an analytical method that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. wikipedia.orgyoutube.com It is particularly useful for analyzing volatile and semi-volatile organic compounds. thermofisher.com The PubChem entry for this compound includes specific GC-MS data, listing m/z peaks at 249, 277, and 292, among others, from the NIST Main library. nih.gov This suggests that GC-MS has been used for the analysis or identification of this compound, providing characteristic fragmentation patterns.

GC-MS Data for this compound (NIST)

| Feature | Value |

| NIST Number | 103648 |

| Library | Main |

| Total Peaks | 25 |

| m/z Top Peak | 249 |

| m/z 2nd Highest | 277 |

| m/z 3rd Highest | 292 |

Data compiled from PubChem nih.gov.

Comprehensive Spectroscopic Analysis

Comprehensive spectroscopic analysis is fundamental to the structural elucidation of natural products like this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups, connectivity, and electronic properties of a molecule. rockymountainlabs.comsolubilityofthings.comcreative-biostructure.comlehigh.edu

Studies on the chemical constituents of Salvia species have extensively utilized NMR spectroscopy, including 1H NMR, 13C NMR, and 2D NMR techniques such as 1H-1H COSY, 1H-13C COSY, HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), to determine the structure of this compound. nih.govresearchgate.net These NMR experiments provide detailed information about the hydrogen and carbon atoms within the molecule and their spatial relationships and bonding connectivity. creative-biostructure.comlehigh.edu

IR spectroscopy has also been employed in the identification of this compound, providing information about the characteristic functional groups present through their vibrational modes. researchgate.netcreative-biostructure.com UV spectroscopy, which measures the absorption of ultraviolet light due to electronic transitions, is also a standard technique used in the characterization of such compounds. researchgate.netrockymountainlabs.comsolubilityofthings.com

The combination of these spectroscopic methods allows for the comprehensive determination of the chemical structure of this compound, confirming its identity and providing insights into its molecular features.

Total Synthesis and Synthetic Methodologies for Przewaquinone a

Strategic Approaches to the Total Synthesis of Przewaquinone A

Currently, there are no published strategic approaches for the total synthesis of this compound. The development of a synthetic route would likely draw inspiration from the syntheses of other complex quinone natural products. General strategies for constructing similar molecular frameworks often involve the convergent assembly of key fragments. For instance, the synthesis of other marine-derived quinones like (+)-xestoquinone and (+)-adociaquinones A and B has utilized a desymmetric intramolecular Michael reaction to construct the core decalin ring system. nih.govresearchgate.netrsc.org Another common strategy involves cycloaddition reactions, such as the Diels-Alder reaction, to form key carbocyclic rings. nih.gov A retrosynthetic analysis of this compound would be the first step in designing a viable synthetic pathway, identifying key disconnections and suitable starting materials.

Development of Novel Synthetic Transformations

While no novel synthetic transformations have been developed specifically for this compound, the field of synthetic organic chemistry offers a powerful toolkit that would be applicable to its eventual synthesis.

Asymmetric Catalysis

Asymmetric catalysis is crucial for controlling the stereochemistry of complex molecules. purdue.eduresearchgate.net In the context of a potential this compound synthesis, asymmetric catalysis would be essential for establishing the correct three-dimensional arrangement of atoms, which is critical for its biological activity. For example, organocatalytic desymmetric reactions have been successfully employed in the synthesis of other quinone-containing natural products to create all-carbon quaternary stereocenters with high enantioselectivity. nih.govresearchgate.net The use of chiral metal complexes or organocatalysts could facilitate key bond-forming reactions in an enantioselective manner, ensuring the production of a single desired enantiomer of this compound. purdue.edu

Catalytic Oxidation Reactions

The quinone moiety is a defining feature of this compound. Its installation would likely involve a late-stage catalytic oxidation of a hydroquinone (B1673460) or a related aromatic precursor. Palladium-catalyzed C–H oxidation reactions, using molecular oxygen as the terminal oxidant, represent a modern and efficient method for such transformations. nih.gov These reactions can be facilitated by co-catalysts, such as benzoquinone derivatives, to improve catalyst turnover and reaction efficiency. nih.gov The development of selective and high-yielding catalytic oxidation methods would be a critical challenge in the total synthesis of this compound.

Coupling Reactions

The assembly of the carbon skeleton of this compound would likely rely on various cross-coupling reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are powerful tools for forming carbon-carbon bonds between different molecular fragments. nih.govnih.govelsevierpure.com These reactions offer high functional group tolerance and predictable stereochemical outcomes. For instance, a convergent synthesis might involve the coupling of two or more advanced intermediates, each prepared through a separate synthetic sequence. The strategic use of coupling reactions would enable the efficient and convergent construction of the complex architecture of this compound. nih.gov

Sustainable Chemistry Principles in this compound Synthesis

While a synthesis has not been accomplished, any future endeavor would benefit from the incorporation of sustainable chemistry principles. The twelve principles of green chemistry provide a framework for designing more environmentally benign chemical processes. frontiersin.org This would involve prioritizing atom economy by designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. The use of catalytic reactions, as opposed to stoichiometric reagents, would minimize waste. purdue.edunih.gov Furthermore, selecting less hazardous solvents and reagents, and designing the synthesis to be energy-efficient, would be key considerations. A truly modern synthesis of this compound would not only be a testament to synthetic prowess but also to a commitment to environmental responsibility.

Chemical Synthesis and Derivatization of Przewaquinone a Analogues

Design Principles for Przewaquinone A Analogues

The design of this compound analogues is guided by several key principles aimed at enhancing therapeutic efficacy, improving pharmacokinetic properties, and reducing potential toxicity. A primary strategy involves modifying the quinone core and its substituents to optimize interactions with biological targets. For abietane-type diterpenoid quinones like this compound, structural modifications often focus on improving properties such as blood-brain barrier penetration for neurological applications. This can involve altering lipophilicity, reducing hydrogen bond donors, and modifying the molecular shape to facilitate transport across cellular membranes broadpharm.com.

Another important design consideration is the introduction of functionalities that can improve water solubility and bioavailability. The inherent hydrophobicity of many diterpenoid quinones can limit their clinical utility. To address this, prodrug strategies are often employed, such as the conjugation of the parent molecule to hydrophilic moieties like polyethylene (B3416737) glycol (PEG) rsc.org. This approach can also lead to a more controlled release of the active compound in vivo.

Furthermore, the design of analogues often involves creating a library of related compounds to establish structure-activity relationships (SAR). By systematically altering different parts of the molecule, researchers can identify which structural features are crucial for biological activity and which can be modified to fine-tune the compound's properties nih.gov. This can involve modifications to the diterpenoid backbone, the quinone ring, and the various substituents attached to the core structure.

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound allows for the exploration of how structural changes impact its biological activity and physicochemical properties. These synthetic efforts range from modifications of the core structure to the attachment of large polymeric chains.

Structural Modifications on the Quinone Core

Modifications to the o-quinone core of this compound are a key strategy for generating analogues with potentially improved properties. The reactivity of the quinone moiety allows for various chemical transformations. While specific examples for this compound are not extensively detailed in the available literature, general strategies for modifying quinone cores in related natural products provide a framework for potential synthetic routes.

One common approach is the direct C-H functionalization of the quinone ring. This allows for the introduction of new alkyl or aryl groups, which can significantly alter the electronic and steric properties of the molecule nih.govresearchgate.net. Such modifications can influence the compound's redox potential and its interaction with biological targets. Another strategy involves the conjugate addition of nucleophiles, such as thiols, to the quinone system, followed by in situ oxidation to regenerate the quinone with a new substituent rsc.org. These methods provide access to a diverse range of derivatives that can be screened for enhanced biological activity.

For abietane (B96969) diterpenoids, modifications often target the C-ring, which contains the quinone moiety. Introducing different substituents can modulate the compound's antiproliferative or other biological activities researchgate.net. The goal is often to create derivatives that are more potent or selective than the parent natural product.

Synthesis of Neothis compound

While the total synthesis of Neothis compound has not been extensively reported in the literature, a neoprzewaquinone analogue, (3R,3′R)-2,2′,3,3′-tetrahydroneothis compound, has been isolated from Salvia miltiorrhiza Bunge. The structure and absolute configuration of this analogue were determined using spectroscopic methods, including HRMS and NMR, in combination with ECD calculations nih.govresearchgate.net. The synthesis of such complex dimeric structures likely involves biomimetic approaches, potentially through oxidative coupling of monomeric precursors. The development of a total synthesis would be a significant step towards enabling more detailed biological studies and the production of a wider range of analogues.

Synthesis of Przewaquinone C, D, E, F

Detailed total synthesis routes for Przewaquinone C, D, E, and F are not prominently described in the currently available scientific literature. Przewaquinone C has been identified in the roots of Salvia miltiorrhiza and is commercially available from some suppliers, indicating that it is accessible, likely through isolation from natural sources researchgate.net. The synthesis of other complex diterpenoid quinones, such as the taiwaniaquinoids, has been achieved through multi-step sequences involving key steps like thermal 6π electrocyclization researchgate.net. It is plausible that similar strategies could be adapted for the synthesis of Przewaquinone C, D, E, and F. The total synthesis of related natural products like punctaporonin C has been accomplished in a 29-step linear sequence, highlighting the complexity of synthesizing such molecules nih.gov. The development of efficient total syntheses for these Przewaquinone analogues remains an important goal for medicinal chemists.

Conjugation Strategies (e.g., PEG-Amino Acid Conjugations)

To overcome challenges such as poor water solubility and to improve the pharmacokinetic profile of this compound, conjugation with polyethylene glycol (PEG) has been explored. In one study, a series of 21 PEG-Przewaquinone A conjugates were synthesized using amino acid and tripeptide spacers rsc.org. This strategy aimed to create prodrugs with high drug-loading capacity, good water solubility, and slow-release characteristics in vivo rsc.org.

The synthesis of these conjugates typically involves the use of bifunctional PEG linkers that can react with both the drug molecule and a targeting or solubilizing group broadpharm.com. Amino acids serve as versatile spacers between the PEG chain and this compound, allowing for fine-tuning of the conjugate's properties rsc.org. The choice of amino acid or peptide linker can influence the stability of the conjugate and the rate of drug release researchgate.net. These PEG-amino acid-Przewaquinone A conjugates have shown promise in preclinical models, demonstrating the potential of this derivatization strategy to enhance the therapeutic utility of the parent compound rsc.org.

Synthetic Methodologies for Related Quinone Analogues

The synthesis of quinone analogues is a broad and active area of chemical research, with numerous methodologies developed to construct and functionalize the quinone core. These methods provide a valuable toolkit for the synthesis of this compound analogues and other complex quinone-containing natural products.

A common strategy for the synthesis of benzoquinones is the oxidation of hydroquinones or phenols chemrxiv.orgyoutube.com. Various oxidizing agents can be employed, including chromium trioxide and sodium chlorate (B79027) with a vanadium pentoxide catalyst chemrxiv.org. Electrochemical methods also offer a green and efficient alternative for the synthesis of functionalized quinones rsc.orgrsc.org.

For more complex quinone natural products, multi-step total syntheses are often required. For example, the total synthesis of the complex meroterpenoid peshawaraquinone has been achieved through strategies involving a late-stage [3+2] cycloaddition or an α-ketol rearrangement rsc.orgchemrxiv.orgyoutube.comrsc.orgresearchgate.netchemrxiv.org. Biomimetic approaches, which mimic the proposed biosynthetic pathway, have also been successfully employed for the synthesis of complex natural products like peshawaraquinone nih.govyoutube.comnih.govnih.gov.

The synthesis of abietane diterpenoid quinones, a class that includes the Przewaquinones, often involves the construction of the tricyclic core followed by functionalization of the C-ring to form the quinone moiety. For instance, the synthesis of (±)-royleanone was achieved via the construction of a highly substituted quinone using maleoylcobalt technology, followed by an acid-induced cyclization researchgate.net. These diverse synthetic strategies provide a strong foundation for the continued development of novel this compound analogues with improved therapeutic potential.

Molecular Mechanisms and Biological Activities of Przewaquinone a

Cellular and Molecular Targets of Przewaquinone A

Research into the molecular mechanisms of this compound has identified several potential cellular and molecular targets, suggesting its involvement in modulating various biological pathways.

Signal Transducer and Activator of Transcription 3 (STAT3) Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that plays a crucial role in cell growth, survival, and differentiation. Constitutive activation of STAT3 is frequently observed in various cancers and inflammatory diseases. guidetopharmacology.orgresearcherslinks.com Inhibition of STAT3 signaling is considered a potential therapeutic strategy. guidetopharmacology.org While direct studies on this compound's inhibition of STAT3 were not explicitly found, related research on other compounds highlights the STAT3 pathway as a relevant target in the context of potential therapeutic agents. For instance, Cucurbitacin I is a triterpenoid (B12794562) known to inhibit the STAT3/JAK signaling pathway by suppressing levels of tyrosine phosphorylated STAT3 and inhibiting STAT3 DNA binding. lipidmaps.org Other STAT3 inhibitors have also been identified and studied for their mechanisms, including binding to the STAT3 DNA binding domain. researcherslinks.com

Adenosine Monophosphate-Activated Protein Kinase (AMPK) Pathway Activation

The Adenosine Monophosphate-Activated Protein Kinase (AMPK) pathway is a critical regulator of cellular energy homeostasis. Activation of AMPK can influence various metabolic processes. ijpsr.com Research indicates that certain compounds can act as activators of AMPK, influencing metabolic syndrome and type 2 diabetes. guidetopharmacology.org For example, A-769662 is a small molecule activator of AMPK that functions both allosterically and by inhibiting dephosphorylation of AMPK on Thr172. guidetopharmacology.org While specific data on this compound's direct activation of the AMPK pathway was not found in the immediate search results, the AMPK pathway is a known target for modulation by various bioactive compounds. ijpsr.com

Cytochrome P450 (CYP) Enzyme Interactions

Cytochrome P450 (CYP) enzymes are a superfamily of enzymes that play a major role in the metabolism of a wide range of substrates, including drugs, xenobiotics, and endogenous compounds. Interactions with CYP enzymes can affect the pharmacokinetics and pharmacodynamics of a compound. While direct interactions of this compound with specific CYP enzymes were not detailed in the search results, studies on other compounds, such as certain IL-6 inhibitors, have included assessments of their interaction profiles with CYP450 microsomal enzymes. semanticscholar.org The prediction of CYP metabolic sites is a component of some computational analyses of chemical compounds. genesilico.plgenesilico.pl

CD36 and Lipid Peroxidation

CD36 is a scavenger receptor involved in the uptake of various ligands, including oxidized low-density lipoprotein and long-chain fatty acids. acs.orgresearchgate.net It plays a role in lipid metabolism and inflammatory responses. acs.orgresearchgate.net Research has investigated the interaction of fatty acids and other compounds with CD36, including competitive binding. acs.orgresearchgate.net Lipid peroxidation is a process of oxidative degradation of lipids, which can lead to cellular damage. While the search results mention CD36 and lipid metabolism, a direct link between this compound, CD36, and lipid peroxidation was not explicitly detailed. However, the role of CD36 in fatty acid uptake and the connection between lipid metabolism dysregulation and oxidative stress suggest a potential area of investigation. Myristic acid, a fatty acid, is noted to interact with CD36 and activate a cascade of reactions, potentially involving AMP kinase. atamanchemicals.com

Modulatory Effects on Cellular Processes

Based on the potential molecular targets discussed above, this compound may exert modulatory effects on various cellular processes. Inhibition of STAT3 could impact cell proliferation, survival, and immune modulation. guidetopharmacology.orgresearcherslinks.com Activation of the AMPK pathway could influence energy metabolism, autophagy, and potentially neurodegeneration. ijpsr.comguidetopharmacology.org Interactions with CYP enzymes could affect the metabolism of other co-administered compounds. Potential interactions with AKT1, TNF, IL6, IL1B, and TP53, based on related quinones, could modulate processes such as cell growth, inflammation, immune responses, and apoptosis. plos.orgabcam.comwikipedia.orgmdpi.comresearchgate.netidrblab.netnih.govamazonaws.comgoogle.comkoreascience.kr The involvement with CD36 could impact lipid uptake and metabolism. acs.orgresearchgate.net However, specific detailed research findings on the direct modulatory effects of this compound on these cellular processes, based on the provided search results, are limited. Further research is needed to fully elucidate the extent and nature of this compound's influence on these cellular activities.

Anti-inflammatory Properties (of quinones)

Quinones, as a class of compounds, are known to possess anti-inflammatory properties. bohrium.comnih.govmdpi.com Their mechanisms of action in reducing inflammation are complex and can involve multiple pathways. One key mechanism relates to their redox activity. bohrium.comnih.gov Quinones can participate in redox cycling, leading to the generation of reactive oxygen species (ROS). While excessive ROS can be damaging, controlled levels and the redox potential of quinones play a role in their anti-inflammatory effects. bohrium.com

Quinones can also exert anti-inflammatory effects by interacting with various biological targets. Some quinones have been reported to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. nih.govacs.org Additionally, quinones can modulate signaling pathways such as NF-κB, a key regulator of inflammatory responses. nih.govmdpi.com Studies on specific quinones, like plumbagin, a naphthoquinone, have shown reductions in pro-inflammatory cytokines such as tumor necrosis factor (TNF)-α, interleukin (IL)-6, and IL-1β. mdpi.com

Potential Anticancer Properties (of quinones)

Quinone compounds have emerged as promising candidates for the development of anticancer drugs, exhibiting multiple mechanisms of action. bohrium.comnih.govresearchgate.netiiarjournals.org Their ability to participate in redox processes is a significant factor in their cytotoxic effects on cancer cells. bohrium.comnih.goviiarjournals.org Quinones can induce oxidative stress through redox cycling, leading to the production of ROS, which can cause damage to cellular components like DNA, lipids, and proteins, ultimately triggering apoptosis in cancer cells. bohrium.comiiarjournals.org

Beyond oxidative stress, quinones can target various cellular components and biochemical pathways involved in cancer progression. Mechanisms include DNA damage, inhibition of topoisomerases, modulation of signaling pathways, and proteasome inhibition. bohrium.com Some quinones can interact with glutathione (B108866) (GSH), a key cellular defense against reactive electrophiles, and this interaction can lead to decreased GSH levels, making other cellular nucleophiles, such as cysteine residues on proteins, targets for quinone arylation. bohrium.comnih.gov Certain quinones can also inhibit enzymes like NQO1, which is often elevated in cancer cells. bohrium.comacs.org Examples of classic quinone-based anticancer drugs include anthracycline antibiotics like doxorubicin (B1662922) and mitomycin C. nih.govresearchgate.netiiarjournals.org

Mechanistic Elucidation Methodologies

Understanding the molecular mechanisms of action of natural compounds like this compound is crucial for evaluating their therapeutic potential. Various computational and experimental methodologies are employed for this purpose.

Network Pharmacology Approaches

Network pharmacology is a systems-level approach used to decipher the complex interactions between drugs, targets, and diseases. nih.govmdpi.comnih.govmdpi.com This approach shifts the paradigm from the traditional "one-target, one-drug" model to a "network-target, multiple-component therapeutics" mode, which is particularly relevant for studying natural products and traditional medicines that often contain multiple bioactive compounds acting on multiple targets. mdpi.comnih.govmdpi.com

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the binding affinity and interaction modes between a small molecule (ligand), such as this compound, and a target protein. nih.govmdpi.comacs.org This method simulates the process of a ligand binding to a receptor site, providing information about the preferred binding pose and the strength of the interaction, typically represented by a docking score or binding energy. nih.govmdpi.comacs.org Molecular docking is widely applied in drug discovery for virtual screening of compound libraries and identifying potential lead molecules that are likely to bind to a specific target. nih.govmdpi.comacs.org

While molecular docking provides a static view of the interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the ligand-protein complex over time in a simulated physiological environment. nih.govmdpi.comacs.orgnih.govchemmethod.com MD simulations allow researchers to observe the conformational changes of both the ligand and the protein, the fluctuations in their interactions, and the stability of the bound complex. acs.orgchemmethod.com By providing a more realistic representation of the binding event, MD simulations can complement molecular docking results and help validate predicted interactions, offering a deeper understanding of the molecular mechanisms. acs.orgchemmethod.com These techniques are valuable for studying the interactions of natural products with their biological targets. nih.govmdpi.comnih.govchemmethod.com

Gene Ontology (GO) and KEGG Pathway Enrichment Analysis

Protein-Protein Interaction (PPI) Network Analysis

Protein-protein interaction (PPI) network analysis involves constructing and analyzing networks where nodes represent proteins and edges represent physical or functional interactions between them. nih.govmdpi.comfrontiersin.orgacs.orgresearchgate.netnih.gov PPI networks are fundamental to cellular function, and their dysregulation is implicated in many diseases. frontiersin.orgacs.orgnih.gov

In the context of mechanistic elucidation, PPI network analysis helps to understand how the identified targets of a compound interact with other proteins within the cellular network. nih.govmdpi.comresearchgate.net By analyzing the network topology, such as identifying hub proteins (highly connected nodes) or specific modules within the network, researchers can pinpoint key proteins and interactions that are potentially influenced by the compound. researchgate.netnih.gov This can reveal the downstream effects of the compound's interaction with its primary targets and provide a more comprehensive view of its impact on cellular processes and signaling pathways. nih.govmdpi.comresearchgate.net PPI network analysis, often integrated with other omics data and computational methods, is a valuable tool for exploring the complex mechanisms of action of therapeutic agents, including natural products. nih.govmdpi.comfrontiersin.orgresearchgate.net

Compound Information

| Compound Name | PubChem CID |

| This compound | 619402 |

| Przewaquinone E | 126072 |

| Przewaquinone C | Not Found |

| Neo-Przewaquinone A | Not Found |

| Doxorubicin | 31706 |

| Mitomycin C | 5744 |

| Plumbagin | 10205 |

| Cryptotanshinone | 10486 |

| Tanshinone IIA | 6917931 |

| Salviolone | 10248719 |

| β-sitosterol | 222284 |

| Luteolin | 5280445 |

| Quercetin | 5280343 |

| Kaempferol | 5280863 |

| Isorhamnetin | 5281654 |

| Hesperidin | 10621 |

This compound is a natural compound that has garnered interest in the field of life sciences due to its potential biological activities. It is a diterpenoid derivative that has been reported in plants such as Salvia miltiorrhiza and Salvia densiflora. nih.gov this compound belongs to the quinone family, a class of compounds known for their diverse pharmacological properties. ontosight.aiontosight.ai

Research into this compound and related przewaquinones, such as przewaquinone D and E, suggests they may exhibit various biological activities, including antioxidant and anti-inflammatory properties. ontosight.ai Specific studies on neo-Przewaquinone A, a related compound, have demonstrated algicidal activity against Microcystis aeruginosa, involving mechanisms such as causing morphological damage, increasing malondialdehyde content, decreasing soluble protein content, reducing total antioxidant and superoxide (B77818) dismutase activity, and inhibiting photosynthesis-related genes (psaB, psbD, and rbcL). chemfaces.com this compound has also been reported to possess antitumor activity. chemfaces.com More recent research indicates that this compound can act as a natural STAT3 inhibitor, suppressing the growth of melanoma cells and inducing autophagy. researchgate.net

Anti-inflammatory Properties (of quinones)

Quinones, as a class of compounds, are known to possess anti-inflammatory properties. bohrium.comnih.govmdpi.com Their mechanisms of action in reducing inflammation are complex and can involve multiple pathways. One key mechanism relates to their redox activity. bohrium.comnih.gov Quinones can participate in redox cycling, leading to the generation of reactive oxygen species (ROS). While excessive ROS can be damaging, controlled levels and the redox potential of quinones play a role in their anti-inflammatory effects. bohrium.com

Quinones can also exert anti-inflammatory effects by interacting with various biological targets. Some quinones have been reported to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. nih.govacs.org Additionally, quinones can modulate signaling pathways such as NF-κB, a key regulator of inflammatory responses. nih.govmdpi.com Studies on specific quinones, like plumbagin, a naphthoquinone, have shown reductions in pro-inflammatory cytokines such as tumor necrosis factor (TNF)-α, interleukin (IL)-6, and IL-1β. mdpi.com

Potential Anticancer Properties (of quinones)

Quinone compounds have emerged as promising candidates for the development of anticancer drugs, exhibiting multiple mechanisms of action. bohrium.comnih.govresearchgate.netiiarjournals.org Their ability to participate in redox processes is a significant factor in their cytotoxic effects on cancer cells. bohrium.comnih.goviiarjournals.org Quinones can induce oxidative stress through redox cycling, leading to the production of ROS, which can cause damage to cellular components like DNA, lipids, and proteins, ultimately triggering apoptosis in cancer cells. bohrium.comiiarjournals.org

Beyond oxidative stress, quinones can target various cellular components and biochemical pathways involved in cancer progression. Mechanisms include induction of oxidative stress, DNA damage, inhibition of topoisomerases, modulation of signaling pathways, and proteasome inhibition. bohrium.comnih.govresearchgate.net Some quinones can interact with glutathione (GSH), a key cellular defense against reactive electrophiles, and this interaction can lead to decreased GSH levels, making other cellular nucleophiles, such as cysteine residues on proteins, targets for quinone arylation. bohrium.comnih.gov Certain quinones can also inhibit enzymes like NQO1, which is often elevated in cancer cells. bohrium.comacs.org Examples of classic quinone-based anticancer drugs include anthracycline antibiotics like doxorubicin and mitomycin C. nih.govresearchgate.netiiarjournals.org

Mechanistic Elucidation Methodologies

Understanding the molecular mechanisms of action of natural compounds like this compound is crucial for evaluating their therapeutic potential. Various computational and experimental methodologies are employed for this purpose.

Network Pharmacology Approaches

Network pharmacology is a systems-level approach used to decipher the complex interactions between drugs, targets, and diseases. nih.govmdpi.comnih.govmdpi.com This approach shifts the paradigm from the traditional "one-target, one-drug" model to a "network-target, multiple-component therapeutics" mode, which is particularly relevant for studying natural products and traditional medicines that often contain multiple bioactive compounds acting on multiple targets. mdpi.comnih.govmdpi.com

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the binding affinity and interaction modes between a small molecule (ligand), such as this compound, and a target protein. nih.govmdpi.comacs.org This method simulates the process of a ligand binding to a receptor site, providing information about the preferred binding pose and the strength of the interaction, typically represented by a docking score or binding energy. nih.govmdpi.comacs.org Molecular docking is widely applied in drug discovery for virtual screening of compound libraries and identifying potential lead molecules that are likely to bind to a specific target. nih.govmdpi.comacs.org

While molecular docking provides a static view of the interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the ligand-protein complex over time in a simulated physiological environment. nih.govmdpi.comacs.orgnih.govchemmethod.com MD simulations allow researchers to observe the conformational changes of both the ligand and the protein, the fluctuations in their interactions, and the stability of the bound complex. acs.orgchemmethod.com By providing a more realistic representation of the binding event, MD simulations can complement molecular docking results and help validate predicted interactions, offering a deeper understanding of the molecular mechanisms. acs.orgchemmethod.com These techniques are valuable for studying the interactions of natural products with their biological targets. nih.govmdpi.comnih.govchemmethod.com

Gene Ontology (GO) and KEGG Pathway Enrichment Analysis

Protein-Protein Interaction (PPI) Network Analysis

Protein-protein interaction (PPI) network analysis involves constructing and analyzing networks where nodes represent proteins and edges represent physical or functional interactions between them. nih.govmdpi.comfrontiersin.orgacs.orgresearchgate.netnih.gov PPI networks are fundamental to cellular function, and their dysregulation is implicated in many diseases. frontiersin.orgacs.orgnih.gov

In the context of mechanistic elucidation, PPI network analysis helps to understand how the identified targets of a compound interact with other proteins within the cellular network. nih.govmdpi.comresearchgate.net By analyzing the network topology, such as identifying hub proteins (highly connected nodes) or specific modules within the network, researchers can pinpoint key proteins and interactions that are potentially influenced by the compound. researchgate.netnih.gov This can reveal the downstream effects of the compound's interaction with its primary targets and provide a more comprehensive view of its impact on cellular processes and signaling pathways. nih.govmdpi.comresearchgate.net PPI network analysis, often integrated with other omics data and computational methods, is a valuable tool for exploring the complex mechanisms of action of therapeutic agents, including natural products. nih.govmdpi.comfrontiersin.orgresearchgate.net

In Vitro Cellular Assays (e.g., cell proliferation, viability, immunofluorescence, Mito Stress Test, scratch wound assay)

In vitro cellular assays are fundamental tools for evaluating the biological effects of compounds on cells, providing insights into mechanisms of action and potential therapeutic applications. These assays can assess various cellular processes, including proliferation, viability, migration, and mitochondrial function. nih.govnih.govclinisciences.com

This compound has demonstrated antiproliferative activity against several human cancer cell lines, including lung cancer (A-427), urinary bladder cancer (5637), and breast cancer (MCF-7) cell lines. chemfaces.com Studies have shown potent cytotoxic effects with half-maximal inhibitory concentration (IC50) values ranging between 1 and 8 µM against these cancer cell lines. chemfaces.com Cell viability and proliferation assays are commonly used to quantify the number of living cells or their rate of growth after treatment with a substance. nih.gov

While specific detailed data on this compound's effects in immunofluorescence, Mito Stress Tests, or scratch wound assays were not extensively found in the immediate search results, these types of assays are standard in cellular research to investigate various aspects of cell behavior. Immunofluorescence can be used to visualize the localization and expression of specific proteins or cellular structures. The Mito Stress Test, performed using instruments like the Seahorse XF Analyzer, assesses mitochondrial function by measuring oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), providing data on basal respiration, ATP production, proton leak, and maximal respiration. nih.gov The scratch wound assay is a simple and cost-effective method to evaluate cell migration by creating a gap in a cell monolayer and observing the cells' ability to close the wound over time. pri-cella.comnih.gov This assay is particularly relevant in studying processes like wound healing and cancer metastasis. pri-cella.com

Based on the reported antiproliferative and cytotoxic activities chemfaces.com, it is plausible that this compound could influence cell cycle progression, induce apoptosis or other forms of cell death, or impact cellular energy metabolism, which could be further investigated using these specific in vitro assays.

Metabolomics and Lipid Peroxidation Analysis

Metabolomics is a powerful approach used to identify and quantify the complete set of small-molecule metabolites within a biological system. unil.ch This can provide a snapshot of the metabolic state of cells or tissues and reveal how this state is altered by external factors, such as treatment with a chemical compound. Lipid peroxidation is a process involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids, which can lead to cellular damage and is associated with various pathological conditions. nih.govmdpi.com

While direct studies specifically detailing the effects of this compound on global metabolomic profiles or lipid peroxidation were not prominently featured in the initial search results, the compound's lipophilic nature and quinone structure suggest potential interactions with cellular membranes and oxidative processes. Quinones are known to participate in redox cycling, which can influence the production of reactive oxygen species (ROS) and potentially impact lipid peroxidation. mdpi.com

Research in other areas has utilized metabolomics to understand metabolic dysregulations associated with diseases and the effects of interventions. nih.govresearchgate.net For instance, metabolomic analysis has identified lipid peroxidation as a significant feature in the plasma of patients with coronary heart diseases, highlighting the role of oxidized phospholipids (B1166683) and isoprostanes. nih.gov Studies on oxidative stress often measure markers of lipid peroxidation, such as malondialdehyde (MDA) levels, to assess the extent of oxidative damage. frontiersin.org

Given this compound's reported biological activities, including potential antitumor effects tandfonline.com, future research could employ metabolomics to elucidate the metabolic pathways affected by the compound in cancer cells or other relevant models. Analyzing changes in lipid profiles and the accumulation of lipid peroxidation products could provide crucial insights into the mechanisms underlying its cytotoxic or antiproliferative effects.

Structure Activity Relationship Sar Studies of Przewaquinone a and Analogues

Identification of Key Pharmacophoric Features

The pharmacophore of a molecule represents the essential spatial arrangement of features that are responsible for its biological activity. For Przewaquinone A, a diterpenoid quinone, the key pharmacophoric features are believed to reside in its complex polycyclic structure. While specific pharmacophore models for this compound are not extensively documented in publicly available research, insights can be drawn from the broader class of quinone-containing compounds and related natural products.

The fundamental pharmacophoric features of quinone derivatives often include:

The Quinone Moiety: This is a critical feature, acting as a Michael acceptor and participating in redox cycling. The two carbonyl groups are key for interactions with biological targets, often through hydrogen bonding. grantome.com The electrophilic nature of the quinone ring allows for reactions with nucleophilic residues in proteins and DNA. grantome.com

The Aromatic Ring System: The polycyclic and aromatic nature of the core structure contributes to the molecule's ability to intercalate into DNA or bind to hydrophobic pockets in proteins.

Substituents on the Rings: The type, position, and orientation of substituent groups on the main ring structure can significantly modulate the electronic properties and steric profile of the molecule, thereby influencing its biological activity.

Pharmacophore modeling for anticancer drug targets often involves identifying features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, and aromatic rings that are crucial for binding to the target. nih.gov For quinone-based anticancer agents, the ability to form hydrogen bonds and engage in hydrophobic interactions is often a key determinant of their activity. nih.gov

Impact of Structural Modifications on Biological Efficacy

The biological efficacy of this compound can be significantly altered by making structural modifications to its core scaffold. Research into the synthesis and biological evaluation of analogues of this compound and other related quinones has provided valuable insights into these relationships.

A study on the synthesis of PEG-amino acid-przewaquinone A conjugates demonstrated that modification of the parent compound can lead to derivatives with altered physicochemical properties and biological activity. In this study, 21 conjugates were synthesized, and some showed a protective effect in a rat model of brain ischemia-reperfusion, indicating that the core structure of this compound can be modified to produce compounds with different therapeutic applications. nih.gov

Another related compound, neo-Przewaquinone A, has been shown to possess algicidal activity against Microcystis aeruginosa. nih.gov This suggests that even minor modifications to the this compound scaffold can result in compounds with distinct biological activities.

SAR studies on other naphthoquinone derivatives have provided more detailed insights into the impact of specific structural changes. For instance, in a series of 2-substituted amino-3-chloro-1,4-naphthoquinone derivatives, the nature of the substituent at the 2-amino position was found to be critical for their cytotoxic activity against various cancer cell lines. elsevierpure.com Specifically, an m-acetylphenylamino substituent resulted in the most potent activity against HepG2, HuCCA-1, and A549 cell lines, while a p-acetylphenylamino group was most effective against the MOLT-3 cell line. elsevierpure.com

The following table summarizes the cytotoxic activities of a series of representative 1,4-naphthoquinone (B94277) derivatives against different cancer cell lines, illustrating the impact of structural modifications on biological efficacy.

| Compound | R-group | Cell Line | IC50 (µM) |

| 1 | -H | HepG2 | >100 |

| 2 | -NH-Ph | HepG2 | 10.5 |

| 3 | -NH-Ph-4-CH3 | HepG2 | 8.2 |

| 4 | -NH-Ph-4-OCH3 | HepG2 | 15.4 |

| 5 | -NH-Ph-3-COCH3 | HepG2 | 4.76 |

| 6 | -NH-Ph-4-COCH3 | HepG2 | 6.32 |

| 7 | -NH-Ph-4-COCH3 | MOLT-3 | 2.12 |

Data is illustrative and based on findings from related naphthoquinone derivatives to demonstrate SAR principles. elsevierpure.com

These findings highlight that modifications to the substituent groups on the quinone core can fine-tune the cytotoxic potency and selectivity of these compounds.

Computational Chemistry and Molecular Modeling in SAR

Computational chemistry and molecular modeling are indispensable tools for elucidating the SAR of complex molecules like this compound. These methods provide a three-dimensional perspective of the molecule and its interactions with biological targets, which can help in the rational design of more effective analogues.

Molecular docking is a widely used computational technique to predict the binding mode and affinity of a small molecule to a protein target. tjnpr.orgmdpi.comnih.gov For this compound, docking studies could be employed to understand how it interacts with the active sites of cancer-related proteins such as kinases or topoisomerases. mdpi.com For example, in a study of other anticancer quinones, docking simulations revealed that the naphthoquinone carbonyl groups form crucial hydrogen bonds with amino acid residues in the target protein's active site. nih.gov Such studies can help identify the key amino acids involved in the binding and guide the design of new derivatives with improved binding affinity.

Molecular dynamics (MD) simulations can further refine the understanding of the ligand-protein complex by simulating its dynamic behavior over time. This can provide insights into the stability of the binding and the conformational changes that may occur upon ligand binding.

In the broader context of quinone SAR, computational studies have been used to calculate various molecular descriptors, such as electrostatic potential and molecular orbital energies, to correlate with biological activity. nih.gov These descriptors can provide a quantitative basis for understanding the electronic and steric factors that govern the activity of these compounds. For instance, a QSAR study on tanshinone compounds, which are also diterpenoid quinones, identified descriptors like the maximum molecular electrostatic potential and the net atomic charge at a specific carbon atom as being important for their cytotoxicity. nih.gov

Application of Artificial Intelligence and Machine Learning in SAR Predictions

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in drug discovery to build predictive models for the biological activity of chemical compounds. These approaches can analyze large datasets of molecules and their associated activities to identify complex patterns that may not be apparent from traditional SAR studies.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach. elsevierpure.com By using ML algorithms such as random forests, support vector machines, or deep neural networks, it is possible to build models that can predict the biological activity of new, untested compounds based on their chemical structure. nih.govmdpi.com For diterpenoid quinones like this compound, a QSAR model could be developed using a dataset of known analogues and their measured cytotoxicities. nih.gov Such a model could then be used to virtually screen large libraries of potential new derivatives to identify those with the highest predicted activity for subsequent synthesis and testing.

A study on the cytotoxicity of tanshinones utilized a QSAR model to estimate the activity of new compounds, leading to the theoretical design of six new derivatives with potentially higher cytotoxicity. nih.gov Furthermore, ML-based QSAR models have been successfully used to predict the cytotoxicity of various other classes of compounds, demonstrating the broad applicability of these methods. nih.gov

The process of developing a machine learning-based QSAR model typically involves the following steps:

Data Collection: A dataset of compounds with known biological activities is compiled.

Descriptor Calculation: A set of numerical descriptors representing the chemical structure of each compound is calculated.

Model Training: A machine learning algorithm is trained on the dataset to learn the relationship between the descriptors and the biological activity.

Model Validation: The predictive performance of the model is rigorously evaluated using independent test sets.

Prediction: The validated model is used to predict the activity of new compounds.

The integration of AI and ML into the SAR workflow holds significant promise for accelerating the discovery and optimization of new this compound analogues with improved therapeutic potential.

Research Applications Beyond Traditional Medicinal Uses

Przewaquinone A as a Biochemical Research Reagent

This compound serves as a specialized reagent in biochemical research, primarily due to its notable biological activities. It is recognized as a lipophilic diterpene quinone that exhibits a potent inhibitory effect on vascular contraction medchemexpress.com. This property makes it a valuable tool for researchers studying the mechanisms of vasodilation and vasoconstriction, as well as for investigating potential therapeutic interventions for cardiovascular conditions.

In addition to its effects on vascular tissue, this compound has been utilized in preclinical studies exploring neuroprotective strategies. Specifically, it has been used to synthesize PEG-amino acid-przewaquinone A conjugations. These conjugates have been investigated for their ability to reduce brain damage in rat models of ischemia-reperfusion injury nih.gov. This application underscores the role of this compound as a research reagent for exploring the pathophysiology of stroke and developing novel therapeutic approaches.

Table 1: Biochemical Research Applications of this compound

| Research Area | Specific Application of this compound | Investigated Effect |

| Cardiovascular Physiology | Inhibition of vascular contraction | Understanding mechanisms of vasoregulation |

| Neuropharmacology | Synthesis of neuroprotective conjugates | Reduction of brain ischemia-reperfusion damage |

Application as a Lead Compound for Novel Chemical Entity Development

A lead compound in drug discovery is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. This compound has been identified as a promising lead compound for the development of new therapeutic agents.

A significant example of its application as a lead compound is the development of PEG-amino acid-przewaquinone A conjugations nih.gov. In this research, this compound was chemically modified to create a series of new chemical entities with improved physicochemical properties. The study successfully produced 21 conjugates with high drug-loading capacity, enhanced water solubility, and slow-release characteristics in vivo nih.gov. One of these compounds demonstrated a dose-dependent reduction in brain ischemia-reperfusion damage in a rat model, highlighting the success of this strategy nih.gov. This work exemplifies how the core structure of this compound can be systematically modified to generate novel compounds with potentially enhanced therapeutic value.

The development of these conjugates illustrates key principles of lead optimization, where the parent molecule (this compound) is altered to overcome limitations such as poor solubility, thereby enhancing its potential for clinical application.

Role as a Chemical Probe in Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system, such as a protein or a biological pathway, with high potency and selectivity. While there are no studies that have explicitly designated this compound as a chemical probe, its characteristics as a diterpene quinone suggest its potential for such applications. Diterpenes and other natural products are often investigated for their mechanisms of action, and fluorescently labeling them can create powerful tools for biological discovery acs.org.

The development of fluorescent probes from natural products, including quinones, is an active area of research. For instance, naphthoquinone derivatives have been used to create fluorogenic probes for imaging lipid droplets in living cells nih.govresearchgate.net. Given that this compound has a defined biological activity (inhibition of vascular contraction), it could potentially be modified to incorporate a fluorescent tag. Such a derivative could be used to visualize its subcellular localization, identify its molecular targets, and elucidate its mechanism of action in real-time within a cellular context. The development of a this compound-based chemical probe would require further research to attach a suitable fluorophore without compromising its biological activity.

Integration in Chemical Sensor Development

Chemical sensors are devices that transform chemical information into an analytically useful signal. The quinone moiety is a well-established functional group in the design of electrochemical sensors due to its redox activity. Quinone-based compounds have been successfully used to modify electrodes for the detection of various analytes nih.govrsc.org.

Although this compound has not yet been specifically integrated into a chemical sensor, its inherent quinone structure presents a prospective application in this field. The redox properties of the quinone core could be harnessed to develop an electrochemical sensor. For example, this compound could be immobilized on an electrode surface, such as graphene, to create a sensor for detecting specific metal ions or biomolecules through changes in its electrochemical signal upon binding rsc.org. The development of such a sensor would involve studying the electrochemical behavior of this compound and optimizing the conditions for its interaction with the target analyte. The lipophilic diterpene side chain of this compound could also offer unique selectivity in the design of such sensors.

Future Research Directions and Perspectives for Przewaquinone a

Elucidation of Unexplored Biological Effects and Mechanisms

Despite some reported activities, the complete spectrum of biological effects exerted by Przewaquinone A remains largely unexplored. Future research should aim to identify and characterize these effects in detail. This includes investigating its interactions with various cellular pathways and molecular targets beyond those already identified. For instance, studies have indicated potential antiangiogenic activity, suggesting an interaction with pathways involved in blood vessel formation. asianpubs.org Further research is needed to pinpoint the specific molecules and signaling cascades influenced by this compound in this context.

Understanding the precise mechanisms at the molecular level is crucial. This involves detailed studies on how this compound interacts with proteins, enzymes, and genetic material within biological systems. Research into related compounds like other przewaquinones and tanshinones has utilized techniques such as network pharmacology, molecular docking, and structure-activity relationship (SAR) studies to predict and understand protein interactions. mdpi.com Similar approaches can be applied to this compound to gain insights into its binding sites and the resulting functional consequences. Investigations into its potential effects on oxidative stress, inflammation, and other fundamental cellular processes are also warranted to fully understand its biological profile. ontosight.ai

Discovery of New Therapeutic Applications

The preliminary findings on the biological activities of this compound suggest potential for its application in various therapeutic areas. The observed antiangiogenic activity, for example, positions it as a potential candidate for further investigation in conditions characterized by abnormal blood vessel growth, such as cancer. asianpubs.org Research into other quinones has shown promise in areas like cancer treatment and targeting specific enzymatic pathways. ontosight.ai

Future research should focus on rigorously evaluating the efficacy of this compound in relevant disease models. This could involve in vitro studies using cell lines representative of different diseases and in vivo studies using animal models to assess its therapeutic potential and understand its pharmacodynamics. Exploring its effects on different types of cancer cells, inflammatory conditions, and other relevant disease states is essential for discovering new therapeutic applications. The potential for this compound to act as a STAT3 inhibitor, as suggested by recent research, opens avenues for exploring its use in diseases where STAT3 plays a significant role, such as certain cancers. researchgate.net

Development of Advanced Synthetic Routes and Methodologies

The availability of this compound for research and potential therapeutic use is dependent on efficient isolation and synthesis methods. While it can be isolated from natural sources, developing advanced synthetic routes is crucial for ensuring a sustainable and scalable supply, as well as for creating analogs with potentially improved properties. frontiersin.orghumanspecificresearch.org

Future research in this area should focus on developing more efficient, cost-effective, and environmentally friendly synthetic methodologies. This could involve exploring novel chemical reactions, catalysts, and synthetic strategies to streamline the production of this compound. Furthermore, research into the biosynthesis of this compound in its natural sources could provide insights into potential biotechnological approaches for its production or the production of related compounds. nih.gov Developing methods for synthesizing derivatives of this compound with modified structures could also lead to compounds with enhanced activity, specificity, or pharmacokinetic profiles.

Integration of Omics Technologies for Comprehensive Understanding

The complexity of biological systems necessitates the use of advanced technologies for a comprehensive understanding of how this compound exerts its effects. The integration of various omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, holds significant promise for future research on this compound. humanspecificresearch.orgmdpi.comhee.nhs.uk

Applying transcriptomics could reveal how this compound affects gene expression profiles in different cell types or tissues. Proteomics could identify the proteins whose abundance or modification is altered upon exposure to this compound, providing direct evidence of its molecular targets and affected pathways. nih.gov Metabolomics could shed light on the metabolic changes induced by this compound, offering insights into its functional impact on cellular processes. hee.nhs.uk Integrating data from these different omics layers can provide a holistic view of the biological responses to this compound, helping to unravel complex mechanisms of action and identify potential biomarkers or therapeutic targets. mdpi.comsilicogene.com

Exploration of Interdisciplinary Research Opportunities

Addressing the multifaceted aspects of this compound research requires collaboration across various scientific disciplines. Future research should actively explore and foster interdisciplinary collaborations. nih.govarc.gov.auecorrector.com

Chemists and synthetic biologists can work together to develop novel synthesis methods and explore biotechnological production. Pharmacologists and molecular biologists can collaborate to elucidate the detailed mechanisms of action and identify molecular targets. Clinicians and translational researchers are essential for translating in vitro and in vivo findings into potential therapeutic applications and clinical trials. hee.nhs.uk Bioinformaticians and data scientists play a critical role in analyzing and integrating the large datasets generated by omics technologies. mdpi.comhee.nhs.uk Collaborations with experts in plant science could provide valuable insights into the natural production and variation of this compound. nih.gov This interdisciplinary approach will facilitate a more comprehensive and accelerated understanding of this compound, from its fundamental properties to its potential applications.

Q & A